An In-depth Technical Guide to 1-(4-Hydroxyphenyl)imidazole (CAS: 10041-02-8)
An In-depth Technical Guide to 1-(4-Hydroxyphenyl)imidazole (CAS: 10041-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxyphenyl)imidazole, with the CAS number 10041-02-8, is a heterocyclic aromatic organic compound. It belongs to the phenylimidazole class, characterized by a benzene (B151609) ring linked to an imidazole (B134444) ring.[1] This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The imidazole ring is a crucial pharmacophore found in many natural products like the amino acid histidine and plays a vital role in various biological processes.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical data, and biological relevance of 1-(4-Hydroxyphenyl)imidazole.
Physicochemical and Spectroscopic Data
The fundamental properties of 1-(4-Hydroxyphenyl)imidazole are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 10041-02-8 | [3] |
| Molecular Formula | C₉H₈N₂O | [3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Appearance | Light brown to white powder/solid | [4] |
| Melting Point | 204 - 207 °C | [3][4] |
| Boiling Point | No information available | [4] |
| Solubility | Information not readily available, but expected to be soluble in polar organic solvents. | |
| pKa | The -OH group contributes to a lower pKa compared to 1-(4-methoxyphenyl)imidazole. | [5] |
Spectroscopic Profile:
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 1-(4-Hydroxyphenyl)imidazole. While raw spectral data is not provided here, the following analyses have been reported and are available in spectral databases:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the imidazole and phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each of the nine carbon atoms in the molecule.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic rings, and C=N and C=C stretching vibrations of the imidazole and phenyl rings.
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Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis of 1-(4-Hydroxyphenyl)imidazole
While a specific, detailed protocol for the direct synthesis of 1-(4-Hydroxyphenyl)imidazole is not extensively documented in readily available literature, a plausible and efficient method is the Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction. This method is widely used for the synthesis of N-aryl imidazoles.
Experimental Protocol: Proposed Synthesis via Ullmann Condensation
This protocol describes a general procedure for the synthesis of 1-(4-hydroxyphenyl)imidazole from imidazole and 4-iodophenol (B32979).
Materials:
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Imidazole
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4-Iodophenol
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Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), 4-iodophenol (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(4-hydroxyphenyl)imidazole.
Diagram of Synthetic Workflow:
Biological Activity and Applications
The imidazole scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]
Estrogen Receptor Interaction
One of the documented applications of 1-(4-Hydroxyphenyl)imidazole is in the study of the estrogenicity of phenolic xenoestrogens.[3] The structural similarity of the 4-hydroxyphenyl moiety to the phenolic A-ring of estradiol (B170435) suggests that this compound may interact with estrogen receptors (ERs).
Mechanism of Action: Compounds with affinity for estrogen receptors typically act as either agonists or antagonists. They bind to the ligand-binding domain of the ER, which can trigger a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene expression. The estrogenic or anti-estrogenic potential of 1-(4-hydroxyphenyl)imidazole can be determined through competitive binding assays and reporter gene assays.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol outlines a general procedure to determine the relative binding affinity of 1-(4-hydroxyphenyl)imidazole for the estrogen receptor.
Materials:
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Rat uterine cytosol (as a source of estrogen receptors)
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[³H]-Estradiol (radiolabeled ligand)
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1-(4-Hydroxyphenyl)imidazole (test compound)
-
Unlabeled 17β-estradiol (for standard curve)
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Assay buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol)
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Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats.
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Assay Setup: In triplicate, set up assay tubes containing a fixed amount of rat uterine cytosol and a fixed concentration of [³H]-estradiol.
-
Competition: Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or 1-(4-hydroxyphenyl)imidazole to the assay tubes.
-
Incubation: Incubate the tubes at 4 °C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.
-
Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-estradiol bound versus the log concentration of the competitor. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).
Diagram of Estrogen Receptor Binding Assay Workflow:
Potential as a p38 MAP Kinase Inhibitor
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key regulators of cellular responses to inflammatory cytokines and environmental stress.[7][8] Imidazole-based compounds, particularly pyridinyl-imidazoles, are a well-established class of p38 MAP kinase inhibitors.[9] Given its core imidazole structure, 1-(4-hydroxyphenyl)imidazole represents a scaffold that could be explored for p38 inhibitory activity.
Mechanism of Action: p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered kinase cascade. It is initiated by various cellular stresses and inflammatory signals. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6. MKK3/6 then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation. Activated p38 phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 MAP kinase typically bind to the ATP-binding site of the enzyme, preventing its catalytic activity.
Diagram of the p38 MAP Kinase Signaling Pathway:
Experimental Protocol: In Vitro p38α Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of 1-(4-hydroxyphenyl)imidazole against p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF2)
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ATP (Adenosine triphosphate)
-
1-(4-Hydroxyphenyl)imidazole (test compound)
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A known p38 inhibitor (e.g., SB203580) as a positive control
-
Kinase assay buffer
-
Method for detection of substrate phosphorylation (e.g., phosphospecific antibody for Western blotting, or an ADP-Glo™ kinase assay)
Procedure:
-
Reaction Setup: In a microplate, add the kinase buffer, recombinant p38α kinase, and the substrate.
-
Inhibitor Addition: Add varying concentrations of 1-(4-hydroxyphenyl)imidazole or the positive control inhibitor. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Detection: Detect the amount of phosphorylated substrate using a pre-selected method.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration to determine the IC₅₀ value.
Conclusion
1-(4-Hydroxyphenyl)imidazole is a valuable compound for researchers in medicinal chemistry and drug development. Its physicochemical properties are well-defined, and plausible synthetic routes can be readily implemented. The key reported application lies in the assessment of estrogenic activity, and its structural features suggest potential as a scaffold for developing p38 MAP kinase inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and utilization of this compound in a research setting.
References
- 1. 4-(1H-Imidazol-1-yl)phenol 10041-02-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. asianpubs.org [asianpubs.org]
- 3. scbt.com [scbt.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. 4-(Imidazol-1-yl)phenol (97%) - Amerigo Scientific [amerigoscientific.com]
